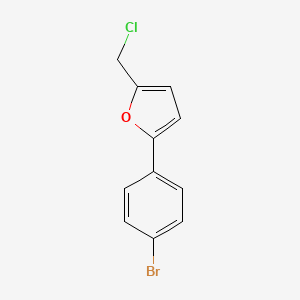

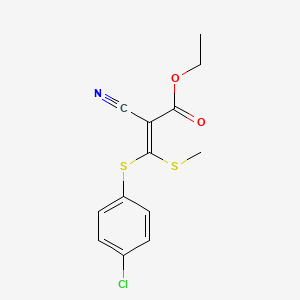

Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate

Vue d'ensemble

Description

This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), and other elements such as nitrogen (N), sulfur (S), and chlorine (Cl). It is a derivative of acrylate, which is a common building block in polymer chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative atoms like nitrogen, sulfur, and chlorine .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the conditions under which it’s used. The presence of the acrylate group suggests that it might undergo polymerization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique

Genotoxic, Mutagenic, and Carcinogenic Potentials of Lower Acrylates

Lower alkyl acrylate monomers, including ethyl acrylate, have been studied for their potential genotoxicity, mutagenicity, and carcinogenicity. Recent genotoxicity data, along with computational toxicology and high-throughput screening (HTS) data, suggest that these acrylates are rapidly metabolized and demonstrate a lack of bioactivity in cancer-related pathways. The genotoxicity and mutagenicity data support a cytotoxic, non-genotoxic mechanism, indicating that these acrylates are unlikely to pose a human cancer hazard under occupational exposure conditions (Suh et al., 2018).

Applications in Organic Thermoelectric Materials

Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which share some structural similarities with the specified acrylate, have been extensively studied for their applications in organic thermoelectric materials. Research indicates that PEDOT-based materials can easily achieve a ZT of 10−1, showing promise for military and niche applications due to their weight, size, and flexibility attributes. This suggests the potential for acrylate compounds in the development of new materials with unique electrical and physical properties (Yue & Xu, 2012).

Hemocompatibility of Polymers

The hydration states of polymers, including acrylates, have a significant impact on their hemocompatibility, which is crucial for medical applications. Research shows that the structure of water in hydrated polymers affects their compatibility with blood, with specific states of water playing key roles in preventing biocomponents from directly contacting the polymer surface. This is important for designing polymers for biomedical applications, suggesting that acrylates with specific hydration characteristics could have improved compatibility with biological systems (Tanaka & Mochizuki, 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11(8-15)13(18-2)19-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHWLBVNNMKILI-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(SC)SC1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\SC)/SC1=CC=C(C=C1)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

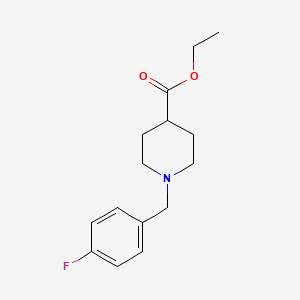

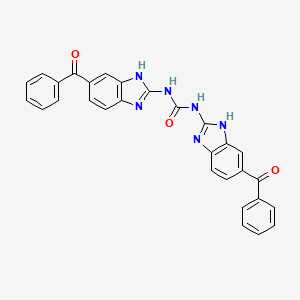

![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)